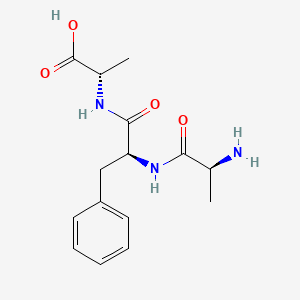

![molecular formula C11H13NO B1277865 3-Benzyl-6-oxa-3-azabicyclo[3.1.0]hexane CAS No. 75390-09-9](/img/structure/B1277865.png)

3-Benzyl-6-oxa-3-azabicyclo[3.1.0]hexane

Descripción general

Descripción

3-Benzyl-6-oxa-3-azabicyclo[3.1.0]hexane is a compound that belongs to the class of nitrogen-containing heterocycles, which are recognized for their presence in a variety of biologically active natural products, drugs, and agrochemicals. The synthesis and study of these compounds are of significant interest in the field of medicinal chemistry due to their potential applications in drug discovery and development .

Synthesis Analysis

The synthesis of 3-azabicyclo[3.1.0]hexane derivatives has been a subject of extensive research. A rapid two-step synthesis of substituted 3-azabicyclo[3.2.0]heptanes, which are closely related to the target compound, has been developed using common chemicals such as benzaldehyde, allylamine, and cinnamic acid through intramolecular [2+2]-photochemical cyclization . Another efficient two-step multigram synthesis of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one has been described, which serves as a promising building block for further derivatization . Additionally, 3-azabicyclo[3.1.0]hexanes have been synthesized via 1,5-C–H insertion of cyclopropylmagnesium carbenoids, demonstrating high yields and the potential for chiral synthesis using a chiral auxiliary .

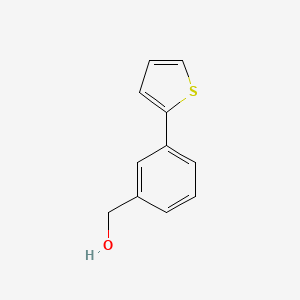

Molecular Structure Analysis

The molecular structure of 6-(p-iodobenzenesulfonyl)-3-oxa-6-azabicyclo[3.1.0]hexane, a derivative of the target compound, has been elucidated through single-crystal x-ray diffraction. The study revealed that the aziridine ring is fused cis to the oxa-cyclopentane ring, and the bicyclic system adopts a boat conformation .

Chemical Reactions Analysis

The reactivity of 3-azabicyclo[3.1.0]hexane derivatives in chemical reactions is diverse. For instance, gold(I)-catalyzed three-component additions involving 3-oxabicyclo[3.1.0]hexanes have been reported, yielding products in high yields and moderate diastereoselectivities . Moreover, azabicyclo[3.1.0]hexane-1-ols have been used as intermediates for the asymmetric synthesis of biologically active compounds, demonstrating their versatility in selective rearrangement and ring cleavage reactions .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of this compound are not detailed in the provided papers, the general properties of 3-azabicyclo[3.1.0]hexane derivatives can be inferred. These compounds are typically solid at room temperature, and their physical properties such as melting points, solubility, and crystallinity can vary depending on the substituents attached to the bicyclic framework . The chemical properties are influenced by the presence of the azabicyclo structure, which imparts reactivity towards various synthetic transformations, as evidenced by the diverse synthetic methods and reactions described in the literature .

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- 3-Benzyl-6-oxa-3-azabicyclo[3.1.0]hexane and its derivatives have been synthesized for various research purposes. For example, tris- and monoprotected derivatives with the 1-amino-3-azabicyclo[3.1.0]hexane skeleton have been synthesized using intramolecular reductive cyclopropanation of α-(N-allylamino)-substituted N,N-dialkylcarboxamides (Gensini et al., 2002). Additionally, the crystal and molecular structure of compounds like 6-(p-iodobenzenesulfonyl)-3-oxa-6-azabicyclo-[3.1.0]hexane has been determined, which crystallizes in the monoclinic space group (Trefonas & Sato, 1966).

Chemical Reactions and Properties

- The compound has been used to explore various chemical reactions, such as photoisomerisation of alkenyl nitrone esters and peracid oxidation of pyrrolines (Black, Edwards & Laaman, 1998). It has also been used in studies involving tactics for the asymmetric preparation of 2-azabicyclo[3.1.0]hexane and related structures (Wolan et al., 2011).

Biological Applications and Antimalarial Activity

- Derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate have been synthesized and evaluated for their in vitro activity against P. falciparum, highlighting its potential in antimalarial research (Ningsanont et al., 2003).

Asymmetric Synthesis and Molecular Design

- The compound has been integral in the development of asymmetric synthesis techniques, such as the synthesis of Azetidines from Imines under high pressure (Oishi et al., 1998), and in the design of molecules like 1-iodo- or 1-phenyl selenenyl-2-aryl-3-azabicyclo[3.1.0]hexane via electrophilic cyclization (Fu & Huang, 2008).

Conformational Analysis and Drug Design

- Bicyclo[3.1.0]hexane and its derivatives, including the this compound, have been recognized as interesting core structures in drug design due to their diverse biological activities. They have been used in the synthesis of potent broad-spectrum antibiotics and as conformationally locked analogues of nucleoside building blocks (Jimeno et al., 2011).

Propiedades

IUPAC Name |

3-benzyl-6-oxa-3-azabicyclo[3.1.0]hexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-2-4-9(5-3-1)6-12-7-10-11(8-12)13-10/h1-5,10-11H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOOHWZBGWRAMJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(O2)CN1CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20431135 | |

| Record name | 3-benzyl-6-oxa-3-azabicyclo[3.1.0]hexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

75390-09-9 | |

| Record name | 3-benzyl-6-oxa-3-azabicyclo[3.1.0]hexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 4-[5-(hydroxymethyl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B1277792.png)

![3,5,6,8-tetrahydro-4H-thiopyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B1277808.png)